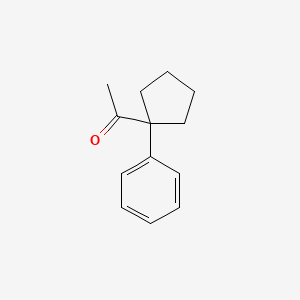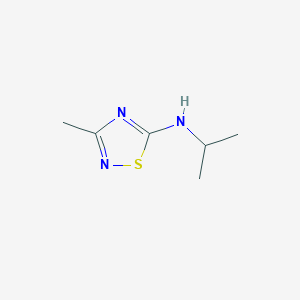
3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine” belong to a class of organic compounds known as thiadiazoles . Thiadiazoles are heterocyclic compounds containing a ring of five atoms, including three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds, such as quinoxaline derivatives, has been reported in the literature . These compounds were first synthesized and tested for antimalarial activity several decades ago .Molecular Structure Analysis
The molecular structure of similar compounds, such as unsaturated adamantane derivatives, has been investigated using quantum-chemical calculations . These calculations can provide insights into the electronic structure of these compounds .Chemical Reactions Analysis
The chemical reactions of similar compounds, such as unsaturated adamantane derivatives, have been studied . These studies have focused on the synthesis of these compounds, the development of novel methods for their preparation, and their polymerization reactions .Physical And Chemical Properties Analysis
Amides, which are similar to “3-methyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine”, have been studied for their physical and chemical properties . Most amides are solids at room temperature .科学的研究の応用
Antiproliferative and Antimicrobial Properties
A study on Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated that these compounds possess significant DNA protective ability against oxidative damage and strong antimicrobial activity against certain bacterial strains. Notably, certain compounds exhibited cytotoxicity on cancer cell lines, suggesting their potential use in chemotherapy strategies to minimize cytotoxicity against cancer cells (Gür et al., 2020).
Molecular Aggregation and Noncovalent Interactions
Research on adamantane-1,3,4-thiadiazole hybrid derivatives has highlighted the significance of non-covalent interactions in these compounds. Studies involving crystallographic and quantum theory of atoms in molecules (QTAIM) analysis have provided insights into the molecular interactions that contribute to their stability and potential applications in materials chemistry (El-Emam et al., 2020).
Spectroscopic and Theoretical Studies
The effects of molecular aggregation on the spectroscopic properties of certain 1,3,4-thiadiazole derivatives have been investigated. These studies reveal that aggregation processes significantly influence fluorescence emissions, which could have implications for their use in fluorescent materials or biological probes (Matwijczuk et al., 2016).
Nematicidal and Antimicrobial Activity
A series of compounds incorporating the 1,3,4-thiadiazole structure have been synthesized and tested for nematicidal activity against specific nematodes, showing promising results comparable to standard treatments. Additionally, these compounds displayed antibacterial and antifungal properties, suggesting their potential in developing new pesticides or antimicrobial agents (Reddy et al., 2010).
Anti-Leishmanial Activity
Research into novel 1,3,4-thiadiazol-2-amines has identified compounds with significant anti-leishmanial activity against the promastigote form of Leishmania major. This opens up possibilities for the development of new therapeutic agents to treat leishmaniasis (Tahghighi et al., 2012).
特性
IUPAC Name |
3-methyl-N-propan-2-yl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)7-6-8-5(3)9-10-6/h4H,1-3H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUMIKUVQOSBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

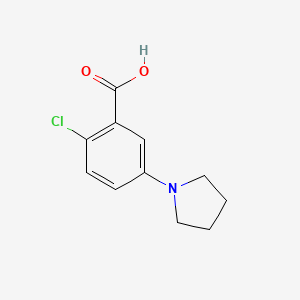
![3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B2562307.png)
![1-(5-fluoro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2562308.png)
![3-chloro-2-[2-(1H-1,2,4-triazol-3-yl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2562310.png)
![2-Chloro-N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]propanamide](/img/structure/B2562311.png)
![2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2562312.png)
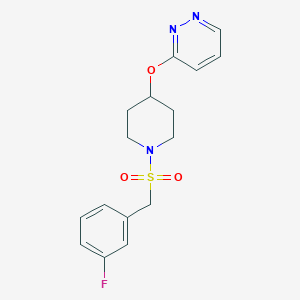

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2562316.png)
![N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2562319.png)
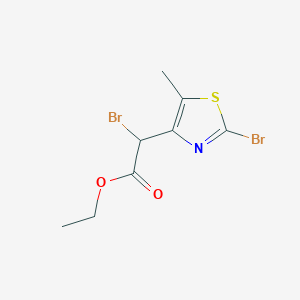
![(E)-3-(dimethylamino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2562324.png)
![(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2562325.png)
